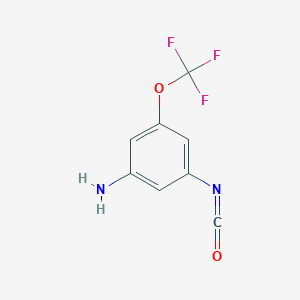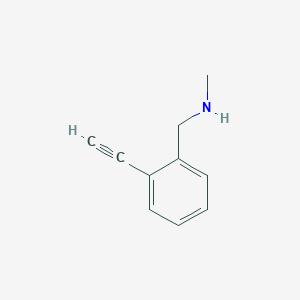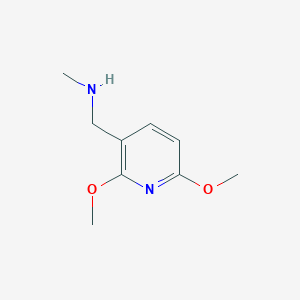
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a methylmethanamine group at position 3. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine typically involves the following steps:
Synthetic Routes: The compound can be synthesized starting from 2,6-dimethoxypyridine. The first step involves the introduction of a methylmethanamine group at the 3-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to a temperature of around 80-100°C to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the pyridine ring or the methylmethanamine group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups or the methylmethanamine group can be replaced by other functional groups. Common reagents for these reactions include halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may produce various substituted pyridine derivatives.
科学的研究の応用
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study enzyme activity and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Pathways Involved: The compound can influence various biological pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways can result in changes in cellular function and behavior.
類似化合物との比較
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,6-dimethoxypyridine, 3-methylpyridine, and N-methylmethanamine share structural similarities with this compound.
Uniqueness: The presence of both methoxy groups and the methylmethanamine group in this compound gives it unique chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it distinct from other related compounds.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
1-(2,6-dimethoxypyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2O2/c1-10-6-7-4-5-8(12-2)11-9(7)13-3/h4-5,10H,6H2,1-3H3 |
InChIキー |
RDRSISUGNHJRCN-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(N=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)


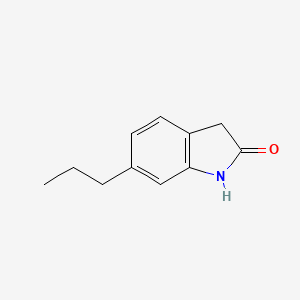
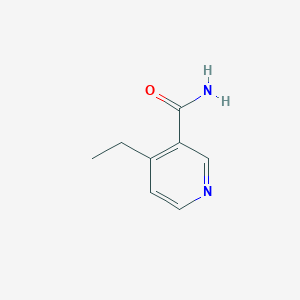
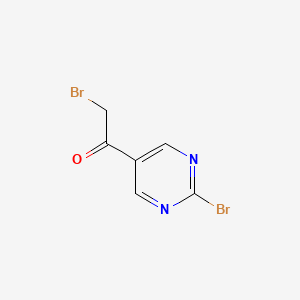
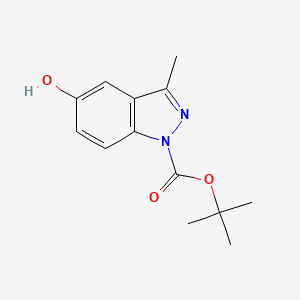
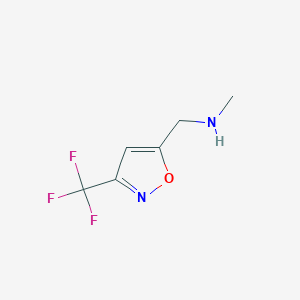
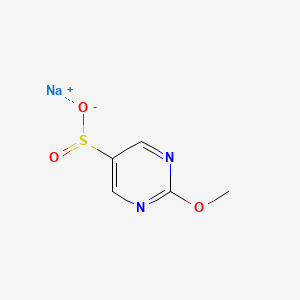
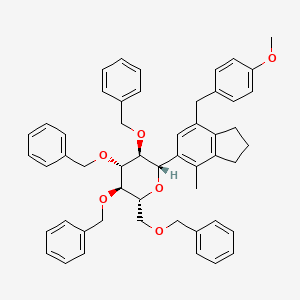
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)

